molecular formula C19H15FN2O2 B2935702 (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone CAS No. 955688-26-3

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone

カタログ番号: B2935702
CAS番号: 955688-26-3
分子量: 322.339
InChIキー: LPTZNEFKKBCXBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone is a useful research compound. Its molecular formula is C19H15FN2O2 and its molecular weight is 322.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone represents a novel chemical entity with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{16}F_{N}_{3}O_{3}, with a molecular weight of approximately 357.35 g/mol. The presence of both quinoline and oxazole moieties in its structure is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Aromatase Inhibition : Similar compounds have been shown to inhibit aromatase, an enzyme critical for estrogen biosynthesis. This inhibition can lead to reduced estrogen levels, which is beneficial in treating hormone-sensitive cancers such as breast cancer.
  • Neuroprotective Effects : Research indicates that derivatives of quinoline compounds can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter metabolism .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to the target compound. Notably:

  • Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including human glioblastoma and breast adenocarcinoma . For instance, a study reported that a derivative showed significant antiproliferative effects at concentrations as low as 10 µg/mL against breast cancer cells.
  • Mechanistic Insights : The inhibition of aromatase by these compounds results in decreased proliferation of estrogen-dependent tumors. Additionally, some derivatives showed promising results in inducing apoptosis in cancer cells through mitochondrial pathways .

Neuroprotective Activity

The neuroprotective effects have been substantiated through various assays:

  • Enzyme Inhibition : Compounds derived from the quinoline structure demonstrated potent inhibition against AChE and MAOs, with IC50 values indicating high efficacy (e.g., IC50 = 0.28 µM for AChE) .
  • Blood-Brain Barrier Penetration : Certain derivatives were found to effectively cross the blood-brain barrier (BBB), enhancing their potential for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Anticancer Study : A study conducted on a derivative with structural similarities to the target compound revealed a significant reduction in cell viability in MCF7 breast cancer cells, with a calculated IC50 value of 25 µM .
  • Neuroprotection : Another investigation highlighted that a related compound exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting its potential for therapeutic use in neurodegenerative disorders .

Data Summary Table

Biological ActivityAssay TypeResultReference
Anticancer (MCF7 cells)Cell Viability AssayIC50 = 25 µM
AChE InhibitionEnzyme InhibitionIC50 = 0.28 µM
Aromatase InhibitionBiochemical AssaySignificant inhibition observed
NeuroprotectionOxidative Stress AssayProtective effect noted

特性

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-15-9-7-14(8-10-15)17-12-21-18(24-17)19(23)22-11-3-5-13-4-1-2-6-16(13)22/h1-2,4,6-10,12H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTZNEFKKBCXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。